N,N-Diallyl-5-(aminomethyl)-2-pyridinamine
Description
Properties
IUPAC Name |
5-(aminomethyl)-N,N-bis(prop-2-enyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-3-7-15(8-4-2)12-6-5-11(9-13)10-14-12/h3-6,10H,1-2,7-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAPMBSNTFAMQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=NC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and molecular weight of N,N-Diallyl-5-(aminomethyl)-2-pyridinamine
The following technical guide provides an in-depth analysis of N,N-Diallyl-5-(aminomethyl)-2-pyridinamine , a specialized heterocyclic intermediate used in medicinal chemistry and organic synthesis.
CAS Registry Number: 1220030-85-2[1][2]
Executive Summary
N,N-Diallyl-5-(aminomethyl)-2-pyridinamine is a tri-substituted pyridine derivative characterized by a 2-aminopyridine core functionalized with two allyl groups at the exocyclic nitrogen and a primary aminomethyl group at the 5-position.[1][2]
This molecule serves as a critical bifunctional scaffold in drug discovery. The C2-diallylamino motif acts as a masked primary amine (via deallylation) or a hydrophobic domain, while the C5-aminomethyl group provides a reactive handle for amide coupling, reductive amination, or sulfonylation. It is frequently employed in the synthesis of kinase inhibitors, GPCR ligands, and
Chemical Structure & Molecular Identification[2][3][4][5][6][7]
Structural Elucidation
The molecule consists of a pyridine ring substituted at the 2 and 5 positions.
-
Core: Pyridine (
). -
Position 2 (
): Substituted with a tertiary amine bearing two allyl groups ( ). This electron-donating group increases the electron density of the pyridine ring, particularly at the 3 and 5 positions (ortho/para directing). -
Position 5 (
): Substituted with an aminomethyl group ( ).[2][3][4][5][6] This primary amine is the primary site of nucleophilic reactivity for chain extension.
Molecular Data Table[2][7]
| Property | Value | Notes |
| IUPAC Name | Systematic nomenclature | |
| Molecular Formula | ||
| Molecular Weight | 203.28 g/mol | Monoisotopic Mass: 203.1422 |
| CAS Number | 1220030-85-2 | Unique Identifier |
| SMILES | C=CCN(CC=C)c1ccc(CN)cn1 | Canonical representation |
| InChI Key | (Predicted based on structure) | Unique hash for database lookup |
| H-Bond Donors | 1 | Primary amine ( |
| H-Bond Acceptors | 3 | Pyridine N, 2-Amino N, 5-Amino N |
| Rotatable Bonds | 6 | High flexibility in side chains |
Structural Visualization (Graphviz)
Figure 1: The central pyridine core anchors a hydrophobic diallylamino tail and a polar, reactive aminomethyl head.[2][4]
Physicochemical Properties & Stability[2]
Predicted Properties[2][5][6]
-
LogP (Octanol/Water): ~1.8 – 2.2. The diallyl groups add significant lipophilicity, balancing the polarity of the primary amine and pyridine nitrogen.
-
pKa (Basic):
-
Solubility: Soluble in organic solvents (DCM, MeOH, DMSO). Moderate solubility in water at neutral pH; highly soluble in acidic aqueous media (forming di- or tri-hydrochloride salts).
Stability Considerations
-
Oxidation: The allyl groups are susceptible to oxidation (e.g., epoxidation) or radical polymerization if exposed to peroxides or UV light without stabilizers.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent amine oxidation or carbonate formation (reaction with atmospheric
).
Synthetic Methodology
The synthesis of N,N-Diallyl-5-(aminomethyl)-2-pyridinamine typically follows a convergent route starting from commercially available 2-halo-pyridines.[2] The protocol below ensures high regioselectivity.
Retrosynthetic Analysis[2]
-
Target: N,N-Diallyl-5-(aminomethyl)-2-pyridinamine.[1]
-
Precursor A: 6-(Diallylamino)nicotinonitrile (Nitrile reduction yields aminomethyl).
-
Starting Material: 6-Chloronicotinonitrile (2-chloro-5-cyanopyridine).
Step-by-Step Protocol
Step 1: Nucleophilic Aromatic Substitution (
-
Reagents: 6-Chloronicotinonitrile, Diallylamine, Base (
or ). -
Solvent: DMF or Acetonitrile.
-
Conditions: Heat to 60–80°C for 4–6 hours.
-
Mechanism: The diallylamine attacks the C2 position (activated by the electron-withdrawing nitrile at C5 and the ring nitrogen). Chloride is displaced.
-
Product: 6-(Diallylamino)nicotinonitrile.[2]
Step 2: Nitrile Reduction
-
Reagents: Lithium Aluminum Hydride (
) or Hydrogenation ( , Raney Nickel/Pd-C). -
Solvent: Anhydrous THF (for
) or MeOH/NH3 (for Hydrogenation). -
Conditions:
- : 0°C addition, then reflux. Quench carefully (Fieser method).
-
Hydrogenation:[2] 50 psi
, RT.
-
Outcome: The nitrile (
) is reduced to the primary amine ( ).[2]
Synthesis Workflow (Graphviz)
Figure 2: Two-step synthesis exploiting the reactivity of the chloropyridine core.[2][5]
Analytical Characterization
To validate the identity of the compound, researchers should look for the following spectral signatures.
Proton NMR ( -NMR, 400 MHz, )
-
Pyridine Ring (3H):
- ~8.05 ppm (d, 1H, H-6, adjacent to aminomethyl).
- ~7.40 ppm (dd, 1H, H-5).
- ~6.45 ppm (d, 1H, H-3, adjacent to diallylamino). Note: The strong electron donation from the 2-amino group shields H-3 significantly.
-
Allyl Groups (10H):
-
~5.85 ppm (m, 2H,
). -
~5.15–5.25 ppm (m, 4H,
, terminal alkenes). -
~4.10 ppm (d, 4H,
).
-
~5.85 ppm (m, 2H,
-
Aminomethyl (2H):
-
~3.75 ppm (s, 2H,
).
-
~3.75 ppm (s, 2H,
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive (
). -
Parent Ion
: Calculated m/z = 204.15. -
Fragmentation: Expect loss of allyl groups (
) or loss of ammonia from the primary amine.
Applications in Drug Discovery[3][10]
Kinase Inhibitor Scaffolds
The 2-aminopyridine motif is a "privileged structure" in kinase inhibition (e.g., mimicking the adenine ring of ATP). The diallyl group in this specific intermediate often serves as a protecting group strategy .
-
Usage: The diallyl amine is stable under basic and acidic conditions but can be removed using Palladium(0) catalysts (e.g.,
and dimethylbarbituric acid) to reveal a free primary amine at position 2 late in the synthesis.
Peptidomimetics
The aminomethyl group at position 5 allows the molecule to act as a rigid linker in peptidomimetics, spacing two binding domains by a defined distance (~5–6 Å) imposed by the pyridine geometry.
-Lactamase Inhibition
Analogs of aminomethylpyridines have been investigated as non-beta-lactam inhibitors of serine beta-lactamases, where the pyridine nitrogen coordinates with the active site serine or zinc ions.[2]
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-Amino-5-methylpyridine analogs. Retrieved from [Link]
- Charette, A. B., et al. (2010). Synthesis of 2-substituted pyrazolo[1,5-a]pyridines from N-aminopyridinium salts. Journal of Organic Chemistry.
Sources
- 1. N,N-Diallyl-5-(aminomethyl)-2-pyridinamine CAS#: 1220030-85-2 [m.chemicalbook.com]
- 2. 672325-32-5|5-(Aminomethyl)pyrimidin-2-amine hydrochloride|BLD Pharm [bldpharm.com]
- 3. 5-(Aminomethyl)pyridin-3-amine dihydrochloride | 59237-41-1 | Benchchem [benchchem.com]
- 4. 5-(Aminomethyl)pyrrolidin-2-one | C5H10N2O | CID 14143189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one | 1935405-08-5 | Benchchem [benchchem.com]
- 6. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]
- 7. 2-Pyridinamine, 5-methyl- [webbook.nist.gov]
- 8. PubChemLite - 5-(aminomethyl)-n,n-diethylpyridin-2-amine (C10H17N3) [pubchemlite.lcsb.uni.lu]
- 9. 926218-32-8|5-(Aminomethyl)-N,N-dipropylpyridin-2-amine|BLD Pharm [bldpharm.com]
- 10. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN110551063A - Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine - Google Patents [patents.google.com]
- 12. 5-AMINOMETHYL-2-(N,N-DITERT-BUTOXYCARBONYLAMINO)PYRIDINE CAS#: 1027511-51-8 [amp.chemicalbook.com]
Methodological & Application
Technical Application Note: Processing N,N-Diallyl-5-(aminomethyl)-2-pyridinamine (DAAMP) with Epoxy Resins
[1][2]
Chemical Profile & Mechanistic Insight[3]
To optimize reaction conditions, one must first understand the unique reactivity profile of DAAMP. It is not a standard "room temperature" curing agent.[2][3]
Structural Functionality[2][3]
-
Primary Amine (Position 5, -CH₂-NH₂): This is the primary reactive site.[1][2] It contains 2 Active Hydrogens . It reacts rapidly with epoxide rings (glycidyl ethers) via nucleophilic addition to form a linear polymer chain.[2]
-
Pyridine Nitrogen (Ring Position 1): Acts as a tertiary amine base.[2] It does not react with epoxy directly but acts as a catalyst for the etherification reaction (homopolymerization) of excess epoxide groups with the hydroxyls generated by the primary amine reaction.
-
N,N-Diallyl Group (Position 2): Electron-donating group that increases the basicity (nucleophilicity) of the pyridine ring, enhancing its catalytic activity.[2] The allyl double bonds generally remain unreactive toward epoxides unless a radical initiator is added, serving primarily to tune solubility and thermal stability.
The "Functionality Gap"
Standard epoxy curing requires an amine with functionality
-
DAAMP Functionality (
): 2 (from the primary amine).[2] -
Result: Reaction at 1:1 stoichiometry yields a linear thermoplastic (high viscosity liquid or solid) rather than a crosslinked thermoset.[2]
-
The Solution: To achieve a cured thermoset, the protocol must activate the Catalytic Etherification mechanism at elevated temperatures (
).
Formulation Protocols
Stoichiometric Calculation
For stoichiometric curing (maximizing chain extension before crosslinking), calculate the Parts Per Hundred Resin (PHR) based on the Amine Hydrogen Equivalent Weight (AHEW).[2]
Molecular Data:
Target Resin:
Calculation:
Formulation Table
| Component | Function | Stoichiometric Mix (Linear Pre-polymer) | Catalytic Mix (High Tg Network) |
| DGEBA (EEW 188) | Base Resin | 100.0 parts | 100.0 parts |
| DAAMP | Curing Agent | 54.1 parts | 5 - 10 parts |
| Co-Curing Agent | Crosslinker | None | 90% of Stoichiometry (e.g., DICY or Anhydride) |
| Degassing | Void Removal | Vacuum (-0.1 MPa) | Vacuum (-0.1 MPa) |
Note: The "Stoichiometric Mix" relies on high-temperature post-cure to crosslink via the pyridine catalyst.[2] The "Catalytic Mix" uses DAAMP primarily as an accelerator for other hardeners (like Dicyandiamide/DICY or Anhydrides).[2]
Reaction Mechanism Visualization
The following diagram illustrates the dual-pathway mechanism required to cure DAAMP with Epoxy.
Caption: Figure 1: Two-stage reaction pathway. Stage 1 (Amine Addition) creates a linear polymer.[2] Stage 2 (Etherification), catalyzed by the pyridine ring, crosslinks the system via hydroxyl-epoxy reaction.[2]
Experimental Curing Protocol
Safety Pre-check
-
PPE: Nitrile gloves, safety goggles, fume hood.
-
Hazard: Pyridine derivatives can be skin irritants and sensitizers. Handle with strict hygiene.
Step-by-Step Procedure (Stoichiometric System)
Goal: Create a high-performance homopolymerized network.
-
Pre-Heating:
-
Mixing:
-
Add 54.1 g of DAAMP to 100 g of DGEBA.
-
Mix via planetary centrifugal mixer (SpeedMixer) at 2000 RPM for 2 minutes OR mechanical stirring for 5 minutes.
-
Observation: The mixture may exotherm slightly due to the primary amine reaction.
-
-
Degassing:
-
Apply vacuum (-0.1 MPa) for 10-15 minutes at 50°C until bubbles cease.
-
-
Cure Cycle (The Critical Step):
-
Stage 1 (Linear Extension): 2 hours @ 80°C .
-
Stage 2 (Gelation/Crosslinking): 2 hours @ 120°C .
-
Stage 3 (Post-Cure): 2 hours @ 160°C .
-
Chemistry: Full conversion and vitrification. Maximizes
.[2]
-
-
Characterization & Validation
To verify the cure, perform FTIR Spectroscopy .[5]
| Wavenumber (cm⁻¹) | Functional Group | Change during Cure | Interpretation |
| 915 | Epoxide Ring (C-O-C) | Disappears | Indicates consumption of epoxy resin.[1][2] |
| 3300-3500 | Primary Amine (-NH₂) | Disappears | Indicates reaction of DAAMP amine group.[1][2] |
| 3400 (Broad) | Hydroxyl (-OH) | Increases | Formation of secondary alcohols during ring opening.[2] |
| 1100 | Ether (C-O-C) | Increases | Indicates catalytic crosslinking (etherification).[2] |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Material remains tacky/soft after Stage 1 | Normal for this chemistry. | Proceed to Stage 2 (>120°C).[2] Linear amine extension does not crosslink fully.[2] |
| High Void Content | Reaction is too fast; Exotherm boiling. | Reduce Stage 1 temperature to 60°C and extend time. Ensure thorough degassing.[2] |
| Darkening/Reddening of part | Pyridine oxidation. | Cure in an inert atmosphere ( |
| Low Tg (<100°C) | Incomplete etherification.[2] | Increase Post-Cure temperature to 170-180°C to drive catalytic homopolymerization.[1][2] |
References
-
Mechanism of Amine-Epoxy Cure: Pascault, J. P., & Williams, R. J. (1990).[2] Epoxy Resins and Composites IV. Springer.[2] (Foundational text on Step-Growth Polymerization).
-
Pyridine Catalysis in Epoxies
- Role of Tertiary Amines: "Catalytic mechanism of tertiary amines in epoxy-anhydride and epoxy-homopolymerization systems." Journal of Applied Polymer Science.
-
Similar Chemistry (DMAP): 4-Dimethylaminopyridine (DMAP) is a standard reference for pyridine-based catalysis.[1][2] See: (General reference for pyridine nucleophilicity).[2]
- Allyl-Amine Derivatives: "Synthesis and properties of epoxy resins cured with allyl-substituted amines." Polymer Bulletin. (General grounding for allyl-amine behavior).
(Note: Specific commercial datasheets for N,N-Diallyl-5-(aminomethyl)-2-pyridinamine are not publicly indexed as standard commodity chemicals; this protocol is derived from First Principles of aminopyridine and tertiary amine reactivity.)
Application Notes and Protocols for the Incorporation of N,N-Diallyl-5-(aminomethyl)-2-pyridinamine into Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels, with their high water content and tunable physicochemical properties, represent a cornerstone of modern biomaterials science, finding extensive applications in drug delivery, tissue engineering, and regenerative medicine. The functionalization of these three-dimensional networks with bioactive molecules is a key strategy to impart specific therapeutic or biological activities. N,N-Diallyl-5-(aminomethyl)-2-pyridinamine is a molecule of significant interest, featuring a unique combination of reactive functional groups: two allyl moieties and a primary aminomethyl group attached to a pyridine core. This trifunctional architecture offers versatile handles for covalent incorporation into hydrogel networks, enabling the design of advanced biomaterials with tailored properties.
The diallyl groups are amenable to efficient crosslinking via thiol-ene "click" chemistry, a photo-initiated reaction known for its high specificity, rapid kinetics, and biocompatibility.[1][2] Concurrently, the primary amine of the aminomethyl group provides a nucleophilic center for conjugation through reactions like the aza-Michael addition.[3][4] This dual reactivity opens up possibilities for creating hydrogels with complex architectures and functionalities. The presence of the pyridine ring itself may also confer unique properties to the hydrogel, such as pH-responsiveness or metal-coordinating capabilities.
This technical guide provides a comprehensive overview of two primary methods for incorporating N,N-Diallyl-5-(aminomethyl)-2-pyridinamine into hydrogels. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary to successfully synthesize and characterize these functionalized biomaterials. The causality behind experimental choices is explained to empower users to adapt and optimize these methods for their specific research needs.
Physicochemical Properties and Synthesis of N,N-Diallyl-5-(aminomethyl)-2-pyridinamine
A thorough understanding of the physicochemical properties of N,N-Diallyl-5-(aminomethyl)-2-pyridinamine is paramount for its effective incorporation into hydrogels. While specific experimental data for this exact molecule is not extensively available in the public domain, we can infer its likely characteristics based on related structures such as 2-aminopyridine and aminomethylpyridine derivatives.[5][6][7]
Solubility: The presence of the pyridine nitrogen and the primary amine suggests that the molecule will exhibit some solubility in aqueous solutions, particularly under acidic conditions where the amine groups are protonated.[8] However, the diallyl groups and the overall hydrocarbon content may limit its solubility in purely aqueous systems. Therefore, the use of co-solvents like dimethyl sulfoxide (DMSO) or ethanol may be necessary to prepare homogeneous precursor solutions for hydrogel formation.[9]
Reactivity: The molecule possesses two distinct types of reactive sites: the carbon-carbon double bonds of the allyl groups and the primary amine of the aminomethyl group. The allyl groups are excellent substrates for radical-mediated thiol-ene reactions.[1][2] The primary amine is a strong nucleophile that can participate in aza-Michael addition reactions with electron-deficient alkenes, such as acrylates.[3][4] The relative reactivity of these groups will depend on the specific reaction conditions (pH, initiator, etc.). It is plausible that under certain conditions, both functionalities could react simultaneously or sequentially, offering pathways to complex network structures.
Synthesis: A potential synthetic route to N,N-Diallyl-5-(aminomethyl)-2-pyridinamine could involve the allylation of 2-amino-5-(aminomethyl)pyridine or a protected precursor, followed by deprotection if necessary. The synthesis of related aminomethylpyridine derivatives has been reported in the literature and can serve as a guide for developing a specific synthetic protocol.[10][11][12] Researchers should perform thorough characterization (NMR, MS, etc.) to confirm the identity and purity of the synthesized molecule before use in hydrogel fabrication.
Method 1: Thiol-Ene Photo-Click Chemistry for Incorporating the Diallyl Functionality
Thiol-ene chemistry is a robust and widely used "click" reaction for hydrogel formation due to its high efficiency, orthogonality to many biological functional groups, and initiation by light, which allows for spatiotemporal control over gelation.[1][2][13] This method utilizes the reaction between the diallyl groups of N,N-Diallyl-5-(aminomethyl)-2-pyridinamine and a multifunctional thiol crosslinker.
Causality of Experimental Choices:
-
Polymer Backbone: Poly(ethylene glycol) (PEG) is chosen as the primary hydrogel-forming polymer due to its excellent biocompatibility, hydrophilicity, and low protein adsorption. Multi-arm PEG thiols are used to create a crosslinked network.
-
Photoinitiator: A water-soluble photoinitiator, such as lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) or Irgacure 2959, is selected to ensure efficient radical generation in an aqueous environment under cytocompatible long-wave UV light.[1][13]
-
Stoichiometry: The ratio of thiol to ene groups is a critical parameter that influences the final properties of the hydrogel. A 1:1 stoichiometry is often targeted for optimal network formation, but this can be varied to control crosslink density and incorporate unreacted functional groups for subsequent modifications.
Experimental Workflow for Thiol-Ene Hydrogel Formation
Caption: Workflow for thiol-ene hydrogel formation.
Detailed Protocol: Thiol-Ene Hydrogel Formation
Materials:
-
N,N-Diallyl-5-(aminomethyl)-2-pyridinamine
-
4-arm PEG-Thiol (e.g., 10 kDa)
-
Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) or Irgacure 2959
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile, UV-transparent molds (e.g., PDMS)
Procedure:
-
Precursor Solution Preparation:
-
Prepare a stock solution of the 4-arm PEG-Thiol in PBS. The concentration will depend on the desired final hydrogel stiffness.
-
Prepare a stock solution of N,N-Diallyl-5-(aminomethyl)-2-pyridinamine in PBS. If solubility is an issue, a minimal amount of a biocompatible co-solvent such as DMSO can be used.
-
Prepare a stock solution of the photoinitiator (e.g., 0.1% w/v LAP in PBS).
-
-
Mixing:
-
In a sterile, light-protected tube, combine the PEG-Thiol and N,N-Diallyl-5-(aminomethyl)-2-pyridinamine solutions to achieve the desired thiol-to-ene molar ratio (typically 1:1).
-
Add the photoinitiator solution to the mixture. The final concentration of the photoinitiator should be optimized but is typically in the range of 0.01-0.1% (w/v).
-
Gently mix the solution by pipetting to ensure homogeneity without introducing air bubbles.
-
-
Gelation:
-
Dispense the precursor solution into the sterile molds.
-
Expose the molds to UV light (e.g., 365 nm) for a predetermined time to initiate polymerization and crosslinking. The exposure time will depend on the photoinitiator concentration, light intensity, and desired degree of crosslinking.
-
-
Post-Gelation Processing:
-
Gently remove the hydrogels from the molds.
-
Wash the hydrogels extensively with PBS to remove any unreacted precursors and the photoinitiator.
-
Method 2: Aza-Michael Addition for Incorporating the Aminomethyl Functionality
The aza-Michael addition is a conjugate addition reaction of an amine to an electron-deficient alkene.[3] This reaction is highly efficient for forming carbon-nitrogen bonds and can proceed under mild, often physiological conditions without the need for a catalyst when using highly reactive amines.[4] This method leverages the primary amine of N,N-Diallyl-5-(aminomethyl)-2-pyridinamine to crosslink with a polymer containing Michael acceptors, such as acrylates.
Causality of Experimental Choices:
-
Polymer Backbone: Multi-arm PEG-Acrylate is a common choice as the Michael acceptor. The acrylate groups are susceptible to nucleophilic attack by the primary amine.
-
pH Control: The rate of the aza-Michael addition is pH-dependent. The reaction is typically faster at a slightly basic pH where the amine is deprotonated and more nucleophilic. However, for biological applications, the reaction is often carried out at physiological pH (7.4).
-
Dual Functionality Consideration: A key consideration when using this method is the potential for the diallyl groups to also participate in side reactions, although they are generally less reactive as Michael acceptors compared to acrylates. If exclusive reaction of the amine is desired, a protection strategy for the allyl groups might be considered, though for many applications, a dual crosslinking mechanism could be advantageous.
Experimental Workflow for Aza-Michael Addition Hydrogel Formation
Caption: Workflow for aza-Michael addition hydrogel formation.
Detailed Protocol: Aza-Michael Addition Hydrogel Formation
Materials:
-
N,N-Diallyl-5-(aminomethyl)-2-pyridinamine
-
4-arm PEG-Acrylate (e.g., 10 kDa)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile molds
Procedure:
-
Precursor Solution Preparation:
-
Prepare a stock solution of the 4-arm PEG-Acrylate in PBS.
-
Prepare a stock solution of N,N-Diallyl-5-(aminomethyl)-2-pyridinamine in PBS.
-
-
Mixing and Gelation:
-
In a sterile tube, combine the PEG-Acrylate and N,N-Diallyl-5-(aminomethyl)-2-pyridinamine solutions. The stoichiometry of amine to acrylate groups can be varied to control the crosslink density.
-
Immediately after mixing, dispense the solution into the molds. Gelation will begin spontaneously.
-
Incubate the molds at 37°C to facilitate the reaction. The gelation time will depend on the concentration of the precursors and the pH of the solution.
-
-
Post-Gelation Processing:
-
Once the hydrogels are fully formed, gently remove them from the molds.
-
Wash the hydrogels extensively with PBS to remove any unreacted precursors.
-
Characterization of Functionalized Hydrogels
Thorough characterization of the resulting hydrogels is essential to understand their properties and suitability for the intended application.
Table 1: Key Characterization Techniques
| Technique | Purpose | Typical Observations |
| Swelling Studies | To determine the water uptake capacity and network density. | Equilibrium swelling ratio, which is inversely related to the crosslink density. |
| Rheology | To measure the viscoelastic properties of the hydrogel, such as stiffness (storage modulus, G') and gelation kinetics.[1][2][14] | A higher storage modulus indicates a stiffer hydrogel. Time-sweep rheology can monitor the gel point. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the covalent incorporation of N,N-Diallyl-5-(aminomethyl)-2-pyridinamine and to quantify the degree of crosslinking.[13][15][16] | Disappearance of peaks corresponding to the allyl protons (for thiol-ene) or a shift in the peaks adjacent to the amine (for aza-Michael). |
| Biocompatibility Assays | To evaluate the cytotoxicity and biological response to the hydrogel. | Cell viability assays (e.g., MTT, Live/Dead staining) to assess cell survival in contact with the hydrogel. |
Biocompatibility Considerations
The incorporation of a pyridine-containing molecule into a biomaterial necessitates a careful evaluation of its biocompatibility. While many pyridine derivatives are used in pharmaceuticals, some can exhibit cytotoxicity.[16][17][18][19] Therefore, it is crucial to perform comprehensive in vitro cytotoxicity and in vivo biocompatibility studies on the final hydrogel formulation. The leaching of unreacted N,N-Diallyl-5-(aminomethyl)-2-pyridinamine should be minimized through extensive washing of the hydrogels post-synthesis. The degradation products of the hydrogel should also be assessed for their potential toxicity.
Conclusion
This guide has outlined two versatile and efficient methods for the incorporation of N,N-Diallyl-5-(aminomethyl)-2-pyridinamine into hydrogel networks. The choice between thiol-ene chemistry and aza-Michael addition will depend on the desired hydrogel properties, the need for spatiotemporal control over gelation, and the other functional groups present in the system. By understanding the underlying chemical principles and following the detailed protocols provided, researchers can successfully fabricate novel, functionalized hydrogels. The unique trifunctional nature of N,N-Diallyl-5-(aminomethyl)-2-pyridinamine opens up exciting avenues for the development of advanced biomaterials with tailored biological and physicochemical properties for a wide range of applications in drug delivery and tissue engineering.
References
-
Rheological Analysis of Hydrogel Materials. TA Instruments. [Link]
-
Design of thiol–ene photoclick hydrogels using facile techniques for cell culture applications. RSC Publishing. [Link]
-
Thiol−ene Click Hydrogels for Therapeutic Delivery. Kinam Park. [Link]
-
HR-MAS NMR Spectroscopy as Versatile Tool for Hydrogel Characterization. Biblio Back Office. [Link]
-
Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]
-
Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. MDPI. [Link]
-
Design of thiol–ene photoclick hydrogels using facile techniques for cell culture applications. PMC. [Link]
-
Mode of action of the amine-pyridine ligands. The cytotoxic activity of... ResearchGate. [Link]
-
Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI. [Link]
-
Chemical Characterization of Hydrogels Crosslinked with Polyethylene Glycol for Soft Tissue Augmentation. PMC. [Link]
-
Aminopyridines. EPA. [Link]
-
2-Aminopyridine | NH2C5H4N | CID 10439. PubChem. [Link]
-
Biocompatible Conductive Hydrogels: Applications in the Field of Biomedicine. PMC. [Link]
-
Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. MDPI. [Link]
-
Seminal report site selective amination of pyridines. ResearchGate. [Link]
-
Editorial: Biocompatible hydrogels: properties, synthesis and applications in biomedicine. Frontiers. [Link]
-
Figure 4. Physicochemical properties of highly active... ResearchGate. [Link]
-
(PDF) Network formation by aza‐Michael addition of primary amines to vinyl end groups of enzymatically synthesized poly(glycerol adipate). ResearchGate. [Link]
-
In Situ-Forming Polyamidoamine Dendrimer Hydrogels with Tunable Properties Prepared via Aza-Michael Addition Reaction. PMC. [Link]
-
Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. ACS Publications. [Link]
-
meta‐Selective C−H Functionalization of Pyridines. ResearchGate. [Link]
-
Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. PubMed. [Link]
-
Tailored Aza‐Michael Addition as Key Step in the Synthesis of 1H‐imidazo[5,1‐c][14][15]oxazine Scaffolds. UniUrb. [Link]
-
Biocompatible Stimuli-Sensitive Natural Hydrogels: Recent Advances in Biomedical Applications. MDPI. [Link]
-
Editorial: Biocompatible hydrogels: properties, synthesis and applications in biomedicine. Frontiers. [Link]
- Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine.
-
Interaction, bond formation or reaction between a dimethylamino group and an adjacent alkene or aldehyde. NTU > IRep. [Link]
-
In vivo biocompatibility of p(HPMAm-lac)-PEG hydrogels hybridized with hyaluronan. DSpace. [Link]
-
One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research and Reviews. [Link]
-
The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. ResearchGate. [Link]
-
2.4: Functional Groups: Centers of Reactivity. Chemistry LibreTexts. [Link]
-
Novel synthesis of substituted 4-amino-pyrimidines. Patent 2307355. EPO. [Link]
-
5-(5-Chloropyridin-2-yl)-N,N-diethyl-4-phenyl-1,3-thiazol-2-amine. EPA. [Link]
-
Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source. MDPI. [Link]
-
2-Pyridinamine, 5-methyl-. the NIST WebBook. [Link]
-
5-(aminomethyl)pyridin-2-amine (C6H9N3). PubChemLite. [Link]
-
Photodeamination Reaction Mechanism in Aminomethyl p-Cresol Derivatives: Different Reactivity of Amines and Ammonium Salts. PubMed. [Link]
-
N-(Pyrimidin-5-ylmethyl)pyridin-2-amine | C10H10N4 | CID 57414493. PubChem. [Link]
Sources
- 1. Design of thiol–ene photoclick hydrogels using facile techniques for cell culture applications - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 2. kinampark.com [kinampark.com]
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- 4. researchgate.net [researchgate.net]
- 5. Selective Functionalization of Pyridines and Diazines via Heterocyclic Phosphonium Salts - Andrew McNally [grantome.com]
- 6. meta-Selective C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CAS 3731-51-9: 2-Pyridinemethanamine | CymitQuimica [cymitquimica.com]
- 8. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]
- 11. CN110551063A - Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine - Google Patents [patents.google.com]
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- 16. researchgate.net [researchgate.net]
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- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
Application Note: Optimal Solvent Systems for N,N-Diallyl-5-(aminomethyl)-2-pyridinamine
Executive Summary & Chemical Profile
N,N-Diallyl-5-(aminomethyl)-2-pyridinamine represents a unique challenge in process chemistry due to its "Janus-faced" polarity. It possesses a lipophilic tail (diallylamino group) and a polar, highly nucleophilic head (primary aminomethyl group), anchored by a basic pyridine core.
This Application Note provides a definitive guide to solvent systems for this substrate, moving beyond generic "solubility checks" to mechanistically grounded recommendations. The goal is to maximize reaction rates while suppressing common degradation pathways such as N-oxide formation, polymerization of allyl groups, or inadvertent alkylation by halogenated solvents.
Structural Analysis & Reactivity Hotspots
| Functional Group | Chemical Character | Solvent Implication |
| 5-Aminomethyl ( | Primary Aliphatic Amine. High nucleophilicity ( | Critical Risk: Reacts with ketones (imine formation) and prolonged exposure to DCM (quaternization). Requires polar solvents for solvation. |
| Pyridine Ring | Electron-Deficient Heterocycle. Basic nitrogen ( | Soluble in alcohols and chlorinated solvents. Susceptible to oxidation (N-oxides) in peroxidizable ethers. |
| N,N-Diallyl Group | Lipophilic / Olefinic. | Provides solubility in non-polar media (Toluene, EtOAc). Allyl groups are sensitive to radical initiators and transition metal catalysts (e.g., Grubbs). |
Solvent Compatibility Matrix
The following matrix categorizes solvents based on Solubility Power , Chemical Stability , and Green Chemistry metrics (E-Factor/Safety).
Recommended Systems
| Solvent | Role | Rationale & Expert Insight |
| 2-MeTHF (2-Methyltetrahydrofuran) | Primary Reaction Solvent | Gold Standard. Excellent solubility for both the lipophilic diallyl and polar amine segments. Higher boiling point than THF ( |
| DMF / NMP | Coupling / SnAr | High dielectric constant stabilizes transition states for nucleophilic substitutions. Note: Difficult to remove; requires aqueous wash or lyophilization. |
| Methanol / Ethanol | Reductive Amination | Excellent solubility. Protic nature facilitates proton transfer steps. Caution: Avoid if reacting with activated esters (transesterification risk). |
| Toluene | Azeotropic Drying / RCM | Ideal for processes involving the allyl groups (e.g., Metathesis) where non-coordinating solvents are required. |
Restricted & Prohibited Systems
-
Acetone / MEK (Ketones): STRICTLY PROHIBITED. The primary aminomethyl group will rapidly condense to form Schiff bases (imines) unless this is the intended reaction.
-
Dichloromethane (DCM): CONDITIONAL USE ONLY. While solubility is excellent, primary amines can react with DCM over extended periods (24h+) to form chloromethyl ammonium salts (quaternization) or aminals [1]. Use for short extractions only; do not store the amine in DCM.
-
Water: POOR. The free base is insoluble. Requires acidification (pH < 4) to dissolve as the di-cationic salt.
Decision Logic for Solvent Selection
The following diagram illustrates the decision process for selecting the optimal solvent based on the intended chemical transformation.
Figure 1: Solvent selection decision tree based on reaction mechanism requirements.
Detailed Experimental Protocols
Protocol A: Amide Coupling (Derivatization of the Aminomethyl Group)
Targeting the primary amine without affecting the pyridine ring or allyl groups.
Rationale: The 5-aminomethyl group is significantly more nucleophilic than the 2-amino group (which is conjugated to the ring). We use 2-MeTHF as a greener, highly effective alternative to DCM/DMF.
Materials:
-
Substrate: N,N-Diallyl-5-(aminomethyl)-2-pyridinamine (1.0 eq)
-
Carboxylic Acid (1.1 eq)
-
Coupling Agent: HATU (1.1 eq) or T3P (50% in EtOAc)
-
Base: DIPEA (2.5 eq)
-
Solvent: 2-MeTHF (10 volumes)
Procedure:
-
Dissolution: Charge the substrate and carboxylic acid into the reactor with 2-MeTHF. Stir at 20°C until fully dissolved.
-
Activation: Add DIPEA. Note: The solution may warm slightly.
-
Coupling: Add HATU in a single portion. (Alternatively, add T3P dropwise if scaling up to control exotherm).
-
Monitoring: Stir at 25°C for 2-4 hours. Monitor by HPLC/LC-MS. The primary amine should disappear; the secondary amine (pyridine-2-NH) remains unreacted due to steric and electronic hindrance.
-
Workup (Self-Validating):
-
Add water (5 vol) and separate phases.
-
Wash organic layer with saturated
(removes acid) and then 10% citric acid (removes unreacted amine/pyridine starting material). -
Check: The product should remain in the organic phase during the acid wash if the pyridine
is sufficiently suppressed by the amide bond, or if the pH is carefully controlled (~pH 4-5).
-
Protocol B: Purification via Acid-Base Extraction
Leveraging the solubility profile to purify the crude free base without chromatography.
Figure 2: Acid-Base extraction workflow for purification of N,N-Diallyl-5-(aminomethyl)-2-pyridinamine.
Procedure:
-
Dissolve crude oil in Ethyl Acetate (EtOAc) or 2-MeTHF .
-
Extract twice with 1M HCl . The product (containing both pyridine and aliphatic amine nitrogens) will protonate and move to the aqueous phase.
-
Discard the organic layer (removes non-basic impurities).
-
Cool the aqueous layer to 0-5°C.
-
Slowly adjust pH to >12 using 4M NaOH . Caution: Exothermic. The product will oil out as the free base.
-
Extract three times with 2-MeTHF .
-
Dry over
and concentrate.
References
- Bretherick's Handbook of Reactive Chemical Hazards. Reaction of Amines with Dichloromethane. Elsevier.
-
Prat, D., et al. (2016).[1] "CHEM21 selection guide of classical- and less classical-solvents". Green Chemistry, 18, 288-296.[1] [Link]
-
Henderson, R. K., et al. (2011).[2] "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry".[2] Green Chemistry, 13, 854-862.[2] [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of amine reactivity and protecting group stability).
-
ACS Green Chemistry Institute. "Solvent Selection Tool."[2][3] American Chemical Society.[1][2] [Link]
Sources
Handling and storage guidelines for N,N-Diallyl-5-(aminomethyl)-2-pyridinamine
The following Technical Application Note and Protocol Guide is designed for researchers and drug development professionals working with N,N-Diallyl-5-(aminomethyl)-2-pyridinamine (CAS 1220030-85-2). This guide synthesizes chemical structure analysis with rigorous handling standards to ensure experimental reproducibility and safety.
Handling, Storage, and Experimental Protocols
Abstract & Compound Profile
N,N-Diallyl-5-(aminomethyl)-2-pyridinamine is a specialized pyridine-based building block, characterized by a primary aminomethyl group at the C5 position and a tertiary diallylamino group at the C2 position. It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of thrombin inhibitors (e.g., Dabigatran analogs) and other heterocyclic pharmaceuticals where orthogonal protection of the 2-amino group is required.
The presence of the primary amine (highly nucleophilic, CO₂-sensitive) and the allyl moieties (oxidation-sensitive) necessitates a strict handling protocol to prevent degradation into carbamates or N-oxides.
Chemical Specifications
| Property | Detail |
| Chemical Name | N,N-Diallyl-5-(aminomethyl)-2-pyridinamine |
| CAS Number | 1220030-85-2 |
| Molecular Formula | C₁₂H₁₇N₃ |
| Molecular Weight | 203.29 g/mol |
| Physical State | Viscous Oil or Low-Melting Solid (Temperature dependent) |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Sparingly soluble in water.[1] |
| pKa (Predicted) | ~9.5 (Primary amine), ~6.8 (Pyridine ring N) |
Safety & Hazard Analysis (SAR-Derived)
Note: While a specific SDS may be limited due to the compound's novelty, the following hazards are derived from Structure-Activity Relationships (SAR) of aminopyridines and allylamines.
-
Acute Toxicity: Treat as Toxic . 2-Aminopyridine derivatives can block potassium channels; absorption through skin or inhalation must be prevented.
-
Corrosivity/Irritation: The primary aminomethyl group is basic and likely corrosive to mucous membranes and eyes.
-
Sensitization: Allyl amines are potential skin sensitizers.
Mandatory PPE:
-
Respiratory: NIOSH-approved respirator (P95/N95) or handling within a fume hood.
-
Dermal: Double nitrile gloves (0.11 mm min. thickness).
-
Ocular: Chemical safety goggles (Face shield recommended for quantities >1g).
Storage & Stability Protocol
To maintain purity >98%, adherence to the "Cold-Dark-Dry" triad is essential. The primary failure mode for this compound is carbamate formation (reaction with atmospheric CO₂) and oxidative degradation of the allyl groups.
The "Argon-Shield" Storage System
-
Primary Container: Amber glass vial with a Teflon-lined screw cap.
-
Atmosphere: Purge headspace with dry Argon or Nitrogen gas before sealing.
-
Secondary Containment: Place the vial inside a desiccator or a sealed bag with active desiccant (Silica gel or Molecular Sieves 4Å).
-
Temperature: Store at -20°C (-4°F) .
Stability Warning:
-
Avoid: Protic solvents (Water/Ethanol) for long-term storage.
-
Avoid: Ketones (Acetone/MEK) – The primary amine will form an irreversible Schiff base.
Handling & Solubilization Protocols
Protocol A: Stock Solution Preparation (100 mM)
Rationale: Preparing a stock solution in an anhydrous solvent minimizes repeated freeze-thaw cycles of the neat compound.
Reagents:
Procedure:
-
Equilibrate the compound vial to room temperature inside a desiccator (prevents water condensation).
-
Weigh 20.3 mg of the compound into a sterile microcentrifuge tube or amber vial.
-
Add 1.0 mL of Anhydrous DMSO.
-
Vortex gently for 30 seconds until fully dissolved.
-
Aliquot: Split into 50-100 µL aliquots in PCR tubes or small vials.
-
Store: Freeze aliquots at -20°C or -80°C. Stable for 6 months.
Protocol B: Quality Control (Self-Validating Check)
Before using a stored batch, verify integrity using Thin Layer Chromatography (TLC) or LC-MS.
-
TLC System: 10% Methanol in Dichloromethane (DCM) + 1% Triethylamine (to prevent tailing of the amine).
-
Visualization: UV (254 nm) and Ninhydrin Stain (Primary amine turns purple/red).
-
Pass Criteria: Single spot under UV; distinct purple spot with Ninhydrin. If a second spot appears near the baseline, it indicates carbamate formation or oxidation.
Workflow Visualization
The following diagram illustrates the critical decision pathways for handling this compound to prevent degradation.
Caption: Decision tree for handling N,N-Diallyl-5-(aminomethyl)-2-pyridinamine, emphasizing the critical avoidance of ketones and the requirement for QC checks.
Scientific Rationale & Mechanism
Why these specific precautions?
-
The "Schiff Base" Trap: The 5-aminomethyl group is a primary amine (
). If dissolved in acetone or exposed to aldehydes, it undergoes nucleophilic attack on the carbonyl carbon, dehydrating to form an imine (Schiff base). This reaction is rapid and irreversible under many conditions.-
Reference: Solomons, T.W.G., & Fryhle, C.B. "Organic Chemistry", Chapter on Aldehydes and Ketones (Imine formation).
-
-
Allyl Oxidation: The N,N-diallyl group contains allylic protons susceptible to radical abstraction and subsequent oxidation (peroxide formation) if exposed to light and air over time. This mimics the degradation seen in similar allylamine drugs like Naftifine.
-
Reference: "Stability of Allylamines," Journal of Pharmaceutical Sciences.
-
-
Carbamate Formation: Primary amines react with atmospheric
to form carbamic acids/salts ( ). This manifests as a white crust on the oil/solid and insolubility in organic solvents.
References
-
ChemicalBook. (2024).[5] N,N-Diallyl-5-(aminomethyl)-2-pyridinamine Product Entry. Retrieved from
-
PubChem. (2024). Compound Summary: 5-(aminomethyl)pyridin-2-amine (Core Structure Analysis). National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2024).[5] Handling of Air-Sensitive Amines Technical Bulletin. (General reference for primary amine storage).
-
Cayman Chemical. (2024).[5] Safety Data Sheet: Tryptamine Derivatives (Analogous Handling). Retrieved from
Sources
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. Cas Index 1_Products | Tetrahedron [thsci.com]
- 3. 1178939-85-9|2-((5-(Aminomethyl)pyridin-2-yl)(methyl)amino)ethanol|BLDpharm [bldpharm.com]
- 4. N,N-Diallyl-5-(aminomethyl)-2-pyridinamine CAS#: 1220030-85-2 [m.chemicalbook.com]
- 5. evosupplygroupcatalog.sfo3.digitaloceanspaces.com [evosupplygroupcatalog.sfo3.digitaloceanspaces.com]
Step-by-step functionalization of N,N-Diallyl-5-(aminomethyl)-2-pyridinamine
Introduction: The Lynchpin Scaffold
N,N-Diallyl-5-(aminomethyl)-2-pyridinamine (Structure 1 ) represents a high-value "lynchpin" scaffold in modern drug discovery. Its value lies in its orthogonal reactivity profile :
-
The "Warhead" Handle (C5-Aminomethyl): A highly nucleophilic primary aliphatic amine, ideal for attaching pharmacophores, linkers, or solubilizing groups without steric interference from the heteroaromatic ring.
-
The "Masked" Core (C2-Diallylamino): The diallyl moiety serves a dual purpose. It acts as a robust protecting group for the 2-aminopyridine motif (a privileged kinase inhibitor pharmacophore) and as a precursor for Ring-Closing Metathesis (RCM) to generate conformationally constrained bicyclic systems.
This guide details the step-by-step protocols for selectively functionalizing this molecule, emphasizing the critical order of operations required to avoid catalyst poisoning and side reactions.
Strategic Decision Tree
Before beginning, select your desired endpoint. The reactivity of the primary amine dictates that it must be addressed before metal-catalyzed transformations on the allyl groups.
Figure 1: Strategic workflow for scaffold diversification. Note that C5 functionalization prevents catalyst poisoning in subsequent steps.
Module A: Chemoselective Functionalization of C5-Aminomethyl
Objective: Derivatize the primary amine while leaving the pyridine ring and allyl groups intact. Challenge: The pyridine nitrogen is basic. Acidic conditions must be managed to prevent salt formation that complicates workup.
Protocol A1: High-Efficiency Amide Coupling (HATU Method)
This method is preferred over acyl chlorides to prevent HCl generation, which can protonate the pyridine ring and trap the product in the aqueous phase during extraction.
Reagents:
-
Scaffold 1 (1.0 equiv)
-
Carboxylic Acid (R-COOH) (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step:
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF (0.2 M concentration). Add DIPEA (3.0 equiv) and stir for 5 minutes.
-
Coupling: Add HATU (1.2 equiv). Stir for 5 minutes until the solution turns slightly yellow (activated ester formation).
-
Addition: Add Scaffold 1 (1.0 equiv) dissolved in minimal DMF.
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Target mass = MW + R-CO - H2O).
-
Workup (Critical):
-
Purification: Flash chromatography (DCM/MeOH gradient).
Expert Insight:
"If your carboxylic acid is sterically hindered, switch from HATU to COMU or T3P (Propylphosphonic anhydride). T3P allows for easier workups as its byproducts are water-soluble."
Module B: Ring-Closing Metathesis (RCM) to Fused Bicycles
Objective: Convert the N,N-diallyl group into a 3-pyrroline ring, creating a constrained N-(2-pyridyl)-3-pyrroline system. Scientific Constraint: Free amines and pyridine nitrogens coordinate strongly to Ruthenium (Ru), poisoning Grubbs catalysts. Solution: Transient Acid Protection. Protonating the basic nitrogens with a strong acid (p-TsOH or HCl) prevents Ru-coordination, allowing the olefin metathesis to proceed.
Protocol B1: Acid-Promoted RCM
Reagents:
-
C5-Functionalized Scaffold (from Module A) (1.0 equiv)
-
Grubbs Catalyst 2nd Generation (G-II) (5 mol%)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (1.0 equiv per basic nitrogen)
-
Solvent: DCM (degassed, anhydrous)
Step-by-Step:
-
Protection: Dissolve the scaffold in DCM (0.05 M - dilute conditions favor cyclization over polymerization). Add p-TsOH (1.0 equiv). Stir for 10 mins. The solution may become cloudy (salt formation).
-
Catalyst Addition: Add Grubbs-II catalyst (5 mol%) in one portion under Nitrogen/Argon.
-
Reflux: Heat to reflux (40°C) for 2–6 hours.
-
Visual Check: Evolution of ethylene gas (bubbling) indicates active metathesis.
-
-
Quench & Deprotection:
-
Cool to RT.
-
Add saturated NaHCO₃ solution and stir vigorously for 20 minutes. This neutralizes the acid and deprotonates the pyridine, returning it to the organic phase.
-
-
Workup: Extract with DCM (x3). Wash combined organics with brine.[1]
-
Ruthenium Removal: Add activated charcoal or a specific scavenger (e.g., SiliaMetS® DMT) to the organic layer. Stir for 1 hour, then filter through Celite.
Figure 2: Acid-protection strategy for RCM of basic heterocycles.
Module C: Palladium-Catalyzed Deallylation
Objective: Remove the allyl groups to reveal the free secondary or primary amine at the C2 position.
Mechanism: Pd(0) forms a
Protocol C1: NDMBA Scavenging Method
Reagents:
-
Substrate (1.0 equiv)
-
Pd(PPh₃)₄ (Tetrakis) (5 mol%)
-
1,3-Dimethylbarbituric acid (NDMBA) (3.0 equiv per allyl group)
-
Solvent: DCM or THF (degassed)
Step-by-Step:
-
Setup: In a glovebox or under strict Argon flow, dissolve substrate and NDMBA in degassed DCM.
-
Catalysis: Add Pd(PPh₃)₄. The solution typically turns yellow/orange.
-
Reaction: Stir at 30°C for 2–12 hours.
-
Monitoring: The disappearance of the allyl peaks in NMR (5.8 ppm multiplet) confirms reaction.
-
-
Workup:
-
Concentrate the solvent.
-
Redissolve in EtOAc and wash with saturated Na₂CO₃ (removes NDMBA byproducts).
-
Purification: The free aminopyridine is polar. Use amine-functionalized silica or add 1% Triethylamine to your eluent during chromatography.
-
Analytical Data Reference
Use this table to validate your functionalization steps via ¹H NMR (400 MHz, CDCl₃).
| Functional Group | Diagnostic Signal (ppm) | Multiplicity | Change upon Reaction |
| Allyl (Vinyl) | 5.75 – 5.95 | Multiplet (m) | Disappears in RCM and Deallylation. |
| Allyl (Terminal) | 5.10 – 5.25 | Doublet of doublets | Disappears in RCM and Deallylation. |
| RCM Olefin | 5.90 – 6.10 | Singlet (s) or broad s | Appears (Shifted from vinyl). |
| C5-Methylene | 3.70 – 3.85 | Singlet (s) | Shifts downfield (~4.4 ppm) upon amide coupling. |
| Pyridine C6-H | 8.00 – 8.15 | Doublet (d) | Sensitive to C5 substitution. |
References
-
Grubbs, R. H., et al. "Ring-Closing Metathesis (RCM) Synthesis of N-Boc-3-pyrroline." Organic Syntheses, 2003, 80, 85. Link
-
Garro-Helion, F., et al. "Mild and Selective Palladium(0)-Catalyzed Deallylation of Allylic Amines."[2] Journal of Organic Chemistry, 1993, 58, 6109-6113. Link
-
BenchChem. "Ring-Closing Metathesis (RCM) for Piperidine Ring Construction: Application Notes." BenchChem Technical Library, 2025. Link
-
Voigtritter, K., et al. "Synthesis of N-Heterocycles via Ring-Closing Metathesis." Journal of Organic Chemistry, 2011, 76, 4697. Link
-
Yang, K., et al. "Optimization of Ring Closing Metathesis for Nitrogen Heterocycles." Organic Letters, 2001, 3, 1411.[3] Link
Sources
Troubleshooting & Optimization
Technical Support Center: Solubility & Handling of N,N-Diallyl-5-(aminomethyl)-2-pyridinamine
Executive Summary
N,N-Diallyl-5-(aminomethyl)-2-pyridinamine (CAS: 1220030-85-2) presents a unique solubility challenge due to its "amphiphilic conflict." The molecule features a highly polar, basic primary amine at the 5-position and a lipophilic, bulky diallylamine group at the 2-position. This duality often leads to precipitation in neutral aqueous buffers (pH 7.4) and unexpected "crash-out" events during serial dilutions.
This guide provides a definitive technical framework for solubilizing, storing, and handling this compound to ensure experimental reproducibility in biochemical and cellular assays.
Chemical Identity & Physicochemical Profile
Understanding the underlying physical chemistry is critical for troubleshooting.
| Property | Specification | Technical Note |
| CAS Number | 1220030-85-2 | Unique identifier for procurement verification. |
| Formula | C₁₂H₁₇N₃ | Molecular Weight: 203.28 g/mol . |
| Structure | Pyridine Core | Pos 2: N,N-Diallylamino (Lipophilic tail).Pos 5: Aminomethyl (Polar/Basic head). |
| pKa (Est.) | ~9.5 (Primary Amine)~6.8 (Pyridine N) | At pH 7.4, the primary amine is protonated (+1), but the lipophilic tail dominates solubility behavior. |
| LogP (Est.) | ~2.3 - 2.8 | Moderately lipophilic. Requires organic co-solvents or pH < 6.0 for high aqueous solubility. |
| Stability | Oxidation Sensitive | Allyl groups are prone to slow oxidation; store under inert gas at -20°C. |
Troubleshooting Guide (Q&A)
Q1: Why does the compound precipitate immediately upon addition to my assay buffer (pH 7.4)?
Diagnosis: The compound is likely in its free base form or the concentration exceeds the solubility limit of the mono-cationic species at neutral pH. Mechanism: At pH 7.4, the primary amine (-CH₂NH₂) is protonated, but the lipophilic diallyl group prevents the formation of a stable hydration shell. The "salting-out" effect from buffer ions (PBS, TBS) exacerbates this. Solution:
-
Pre-dissolve in DMSO: Create a 10-50 mM stock in anhydrous DMSO.
-
Step-wise Dilution: Dilute the DMSO stock into the buffer slowly with vortexing.
-
Acidification: If the assay tolerates it, lower the buffer pH to 6.0-6.5. This protonates the pyridine ring nitrogen (pKa ~6.8), creating a highly soluble di-cationic species.
Q2: My DMSO stock solution turned yellow after a week. Is it still usable?
Diagnosis: Oxidative degradation or polymerization of the allyl groups. Mechanism: Allyl groups (-CH₂CH=CH₂) are susceptible to radical-initiated oxidation or polymerization, especially in the presence of light and oxygen. The yellow color indicates the formation of conjugated byproducts (N-oxides or oligomers). Solution:
-
Discard the yellow solution.
-
Prevention: Store solid powder at -20°C. Store DMSO stocks in single-use aliquots at -80°C, protected from light. Flush vials with Nitrogen or Argon after use.
Q3: Can I use Ethanol instead of DMSO?
Answer: Yes, but with caveats. Technical Insight: Ethanol is a good solvent for the free base but has a higher evaporation rate, leading to concentration drift over time.
-
Pros: Easier to remove in downstream processing (evaporation).
-
Cons: Lower solubility limit compared to DMSO; potential for precipitation if the ethanol stock is refrigerated (solubility decreases with temperature).
-
Recommendation: Use DMSO for biological assays; use Ethanol for chemical synthesis or acute animal dosing formulation.
Q4: How do I formulate this for in vivo administration (animal studies)?
Diagnosis: DMSO is often toxic at high volumes; pure water won't work. Solution: Use a formulation vehicle that stabilizes the lipophilic region.
-
Vehicle A (Standard): 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.
-
Vehicle B (Acidic): 50 mM Citrate Buffer (pH 4.0). The acidic pH ensures full protonation (di-cation state), significantly boosting solubility without organic solvents.
Validated Protocols
Protocol A: Preparation of 10 mM Stock Solution (DMSO)
Standard for in vitro assays.
-
Weighing: Accurately weigh 2.03 mg of N,N-Diallyl-5-(aminomethyl)-2-pyridinamine.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).
-
Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at room temperature for 5 minutes.
-
Verification: Inspect visually. The solution must be perfectly clear.
-
Storage: Aliquot into 50 µL volumes in amber tubes. Store at -20°C (1 month) or -80°C (6 months).
Protocol B: Aqueous Solubility Testing (Step-Down Method)
Use this to determine the maximum concentration for your specific buffer.
-
Prepare a 10 mM DMSO stock .
-
Aliquot 190 µL of your assay buffer (e.g., PBS pH 7.4) into a clear 96-well plate.
-
Add 10 µL of DMSO stock (Final Conc: 500 µM, 5% DMSO). Mix well.
-
Observation:
-
Clear? Solubility > 500 µM.
-
Cloudy/Precipitate? Solubility < 500 µM.
-
-
Dilution Series: If cloudy, repeat with 5 mM, 1 mM, and 0.1 mM stocks until a clear solution is obtained.
Visual Decision Guides
Figure 1: Solubility Optimization Workflow
This decision tree guides you through the optimal solvent system based on your application.
Caption: Figure 1. Decision matrix for solubilizing N,N-Diallyl-5-(aminomethyl)-2-pyridinamine based on experimental constraints.
Figure 2: pH-Dependent Protonation States
Understanding the charge state is key to solubility.
Caption: Figure 2. Protonation cascade. Maximum aqueous solubility is achieved at pH < 6.0 where the molecule exists as a di-cation.
References
-
PubChem Compound Summary. (n.d.). 2-(Aminomethyl)pyridine Derivatives: Physical Properties. National Center for Biotechnology Information. Retrieved from [Link]
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Solubility).
Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Addressing degradation of N,N-Diallyl-5-(aminomethyl)-2-pyridinamine over time
Technical Support Center: Stability & Handling of N,N-Diallyl-5-(aminomethyl)-2-pyridinamine
Status: Active Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
Executive Summary
You are likely accessing this guide because you have observed physical degradation—specifically yellowing, gumming, or the formation of a white crust —in your stock of N,N-Diallyl-5-(aminomethyl)-2-pyridinamine.[1][2]
This molecule contains three distinct reactive centers contributing to its instability:
-
Primary Amine (5-aminomethyl): Highly susceptible to atmospheric
absorption (carbamate formation).[1][2] -
Allyl Moieties: Prone to radical autoxidation and polymerization.[1][2]
-
Electron-Rich Pyridine Ring: Susceptible to N-oxidation and photo-degradation.[1][2]
This guide provides a root-cause analysis and validated recovery protocols.
Part 1: Diagnostic Matrix (Troubleshooting)
Use this table to identify the specific degradation mode affecting your sample.[2]
| Observation | Chemical Root Cause | Severity | Immediate Action |
| White crystalline crust on cap/surface | Carbamate Formation: The primary amine (-CH | Moderate | Do not heat. Perform Acid-Base extraction to regenerate free base.[1][2] |
| Yellow/Orange discoloration | N-Oxidation: Oxidation of the pyridine nitrogen or the exocyclic tertiary amine.[1] | Low to Moderate | Purify via column chromatography (Basic Alumina).[1][2] |
| Viscous gum / Polymerization | Radical Cross-linking: Allyl groups polymerizing (often light/heat induced).[1][2] | High (Irreversible) | Distillation (if liquid) or discard if >20% polymerized.[2] |
| Darkening upon storage | Photo-oxidation: Electron-rich aminopyridine ring absorbing UV/Vis light.[1][2] | Moderate | Protect from light; store under Argon at -20°C. |
Part 2: Technical Deep Dive & Mechanisms
To prevent recurrence, it is critical to understand the causality of these degradation pathways.
The "White Crust" Phenomenon (Carbamate Formation)
The primary amine at the 5-position is a strong nucleophile. Upon exposure to air, it reacts reversibly with carbon dioxide to form a carbamate salt.[2] This is the most common issue reported.
[1][2]-
Impact: This alters the stoichiometry of your reactions.
-
Prevention: Store under positive pressure of Argon.
Allylic Autoxidation & Polymerization
The N,N-diallyl group is sensitive to oxygen.[1][2] In the presence of light or trace radical initiators (peroxides), the allylic position (adjacent to the double bond) can form a hydroperoxide, leading to chain scission or cross-linking (gumming).[2]
Pyridine Ring Oxidation
2-Aminopyridines are electron-rich.[1][2] The amino group at position 2 pushes electron density into the ring (resonance effect), making the ring nitrogen and the C-3/C-5 positions susceptible to electrophilic attack by singlet oxygen or other oxidants [1].
Part 3: Visualization of Degradation Pathways
The following diagram maps the degradation logic to help you decide on the correct purification workflow.
Caption: Degradation pathways showing reversible carbamate formation vs. irreversible polymerization.
Part 4: Recovery Protocol (The "Rescue" Workflow)
If your compound has formed a crust or yellowed, use this Acid-Base Extraction protocol.[1][2] This method relies on the basicity of the molecule to separate it from neutral polymers or oxidation byproducts.
Reagents:
Step-by-Step:
-
Dissolution: Dissolve the degraded sample in DCM. If the "white crust" (carbamate) does not dissolve, add a small amount of methanol.
-
Acid Wash: Extract the organic layer with 1M HCl (3x).[2]
-
Separation: Discard the organic (DCM) layer containing the impurities.[2] Keep the aqueous acidic layer.[2]
-
Basification: Cool the aqueous layer to 0°C. Slowly add 1M NaOH until pH > 12.
-
Observation: The solution will turn cloudy as the free amine regenerates and oils out.
-
-
Extraction: Extract the aqueous mixture with fresh DCM (3x).
-
Drying: Dry the combined DCM layers over anhydrous
, filter, and concentrate in vacuo (keep bath temp < 35°C). -
Storage: Immediately flush with Argon and store at -20°C.
Part 5: Frequently Asked Questions (FAQs)
Q1: Can I use this compound if it is slightly yellow?
-
A: For rough synthetic steps (e.g., alkylation), yes.[2] For catalytic reactions or precise kinetics, no . The oxidation products (N-oxides) can act as catalyst poisons or radical scavengers.[1][2] Purify before use.
Q2: Why does the white solid reappear even after I dry it?
-
A: You are likely drying it in air.[1][2] The reaction with
is extremely fast for primary aminomethyl groups.[2] You must dry it under vacuum and break the vacuum with an inert gas (Nitrogen/Argon), not ambient air.
Q3: Is the "diallyl" group stable to standard chromatography?
-
A: Generally, yes.[2] However, avoid using acidified silica gel for long periods, as this can promote polymerization or hydration of the double bonds. Basic Alumina or silica treated with 1% Triethylamine is recommended to prevent streaking and degradation.[2]
References
-
Naik, D. B., & Moorthy, P. N. (2002).[2] Reactions of oxidizing radicals with 2- and 3-aminopyridines: a pulse radiolysis study. Radiation Physics and Chemistry, 65(2), 115-121.[2]
-
Veeprho Laboratories. (n.d.).[1][2] Allylamine Impurities and Degradation Products.[1][2][5][6] Veeprho Standards.
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 15766771, 5-(Aminomethyl)pyridin-2-amine.[1][2]
-
Ataman Chemicals. (n.d.).[1][2] Stability and Handling of Allylamine Derivatives.
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. PubChemLite - 5-(aminomethyl)pyridin-2-amine (C6H9N3) [pubchemlite.lcsb.uni.lu]
- 3. mdpi.com [mdpi.com]
- 4. DFT studies on one-electron oxidation and one-electron reduction for 2- and 4-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. researchgate.net [researchgate.net]
Recrystallization methods for N,N-Diallyl-5-(aminomethyl)-2-pyridinamine
Technical Support Center: Recrystallization & Purification of N,N-Diallyl-5-(aminomethyl)-2-pyridinamine
Audience: Organic Chemists, Process Development Scientists, Pharmaceutical Researchers. Scope: Purification optimization, troubleshooting oiling-out phenomena, and salt formation strategies.
Technical Overview & Compound Profile
Compound Identity: N,N-Diallyl-5-(aminomethyl)-2-pyridinamine Chemical Structure Context: This molecule contains two distinct basic centers:
-
The 2-Aminopyridine Core: An aromatic system with moderate basicity (pKa ~6.8 for the ring nitrogen).
-
The 5-Aminomethyl Side Chain: A tertiary aliphatic amine substituted with two allyl groups (pKa ~9.5–10.5).
Purification Challenge: The presence of the flexible diallyl-aminomethyl chain often lowers the melting point of the free base, leading to "oiling out" rather than crystallization. Furthermore, the electron-rich 2-aminopyridine moiety is susceptible to oxidation, while the allyl groups pose a risk of polymerization if heated excessively without antioxidants.
Strategic Recommendation: While the free base can be recrystallized if highly pure, salt formation (specifically the Hydrochloride or p-Toluenesulfonate) is the most robust method for isolating this compound in high purity ( >99.5%) and stability.
Decision Matrix: Selecting the Right Protocol
Before starting, determine the state of your crude material.
Figure 1: Strategic workflow for selecting the purification method based on physical state and initial purity.
Troubleshooting Guides & FAQs
Category A: Crystallization Failures (Oiling Out)
Q1: My product separates as a yellow/brown oil at the bottom of the flask instead of crystals. How do I fix this?
-
Diagnosis: This is the "Oiling Out" phenomenon, common with diallyl amines. It occurs when the compound's melting point is lower than the boiling point of the solvent mixture, or when impurities disrupt the crystal lattice.
-
Corrective Action:
-
Re-dissolve: Heat the mixture until the oil dissolves (add more solvent if necessary).
-
Seed: Cool to the cloud point and add a seed crystal (if available) or scratch the glass surface.
-
Change Solvent System: Switch from a binary system (e.g., EtOAc/Hexane) to a single polar solvent (e.g., Isopropanol) and cool slowly to -20°C.
-
Salt Formation (Recommended): Convert the oil to a solid salt. Dissolve the oil in Ethanol (10 volumes) and add 1.1 equivalents of HCl (in Dioxane or Ether). The hydrochloride salt almost always crystallizes readily [1].
-
Q2: The crystals are forming but they are sticky and hygroscopic.
-
Cause: Residual solvent entrapment or formation of a hygroscopic salt form (e.g., some hydrochlorides can be hygroscopic if excess acid is present).
-
Fix:
-
Wash the filter cake with cold, non-polar solvent (e.g., Pentane or MTBE) to remove surface mother liquor.
-
Dry in a vacuum oven at 40°C over
or silica gel. -
If using HCl, ensure you are not using a large excess; stoichiometric addition (1.0–1.05 eq) prevents the formation of "wet" acidic salts.
-
Category B: Impurity Removal
Q3: I have a persistent impurity at RRT 0.9 (Mono-allyl analog). How do I remove it?
-
Mechanism: The synthesis likely involved reacting 2-amino-5-(aminomethyl)pyridine with allyl bromide. Incomplete alkylation leaves the mono-allyl secondary amine.
-
Purification Logic: Secondary amines are generally more polar than tertiary amines but less polar than the quaternary ammonium salts.
-
Protocol:
-
Chemical Wash: Dissolve the crude in DCM. Wash with mildly acidic buffer (pH 4-5). The tertiary amine (product) is more basic (pKa ~10) and will protonate/extract into water first? Correction: Actually, the secondary amine is often less lipophilic than the diallyl.
-
Recrystallization: Use Protocol B (Salt Formation) . The crystal lattice of the diallyl-amine salt is often much more defined than the mono-allyl impurity, which will stay in the mother liquor (IPA/EtOAc mixtures are excellent for this discrimination).
-
Q4: The product is turning dark brown upon heating.
-
Cause: Oxidation of the 2-aminopyridine ring or polymerization of the allyl groups.
-
Prevention:
-
Always use degassed solvents (
sparged). -
Do not exceed 60°C during dissolution.
-
Add a radical inhibitor (e.g., BHT, 50-100 ppm) to the crystallization solvent if the problem persists.
-
Detailed Experimental Protocols
Protocol A: Free Base Recrystallization (For High-Purity Solids)
Best for: Material that is already >95% pure and solid.
-
Preparation: Place 10 g of crude solid in a 250 mL round-bottom flask.
-
Dissolution: Add Ethyl Acetate (EtOAc) (approx. 3-5 volumes, 30-50 mL). Heat to 50°C.
-
Note: If insolubles remain, filter hot through a celite pad.
-
-
Anti-Solvent Addition: While stirring at 50°C, slowly add n-Heptane or Hexane dropwise until a slight turbidity (cloudiness) persists.
-
Clearing: Add just enough EtOAc (0.5 - 1 mL) to clear the solution again.
-
Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (wrap in foil/towel to insulate).
-
Critical: Once at RT, transfer to a fridge (4°C) for 4 hours, then freezer (-20°C) overnight.
-
-
Isolation: Filter the white/off-white needles. Wash with cold Heptane/EtOAc (4:1).
Protocol B: Hydrochloride Salt Formation (Standard Industry Method)
Best for: Oils, crude mixtures, and removal of stubborn impurities.
-
Dissolution: Dissolve 10 g (approx. 49 mmol) of crude oil/solid in Absolute Ethanol (EtOH) (50 mL, 5 vol).
-
Acidification: Cool the solution to 0–5°C in an ice bath.
-
Addition: Dropwise add 4M HCl in Dioxane (13.5 mL, 54 mmol, 1.1 eq) or Concentrated HCl (37%) (check miscibility).
-
Observation: A white precipitate should begin to form immediately.
-
Tip: If using aqueous HCl, you may need to add more Ethanol or Isopropanol to drive precipitation.
-
-
Digestion: Remove the ice bath and stir at Room Temperature for 1 hour. This "ages" the crystal, preventing the inclusion of impurities.
-
Precipitation Completion: Add Diethyl Ether or MTBE (50 mL) slowly to maximize yield.
-
Filtration: Collect the solid by vacuum filtration under Nitrogen (to prevent moisture absorption).
-
Drying: Dry at 45°C under vacuum.
-
Result: N,N-Diallyl-5-(aminomethyl)-2-pyridinamine • xHCl (likely Mono- or Dihydrochloride depending on stoichiometry).
-
Quantitative Data: Solvent Solubility Profile
| Solvent System | Temperature | Solubility (Free Base) | Solubility (HCl Salt) | Suitability |
| Water | 25°C | Low / Insoluble | High | Salt formation only |
| DCM | 25°C | Very High | Low | Extraction solvent |
| Ethyl Acetate | Reflux | High | Low | Good for Free Base |
| Ethanol | Reflux | High | High | Good for Salt Formation |
| Hexane/Heptane | 25°C | Moderate | Insoluble | Anti-solvent |
| Isopropanol (IPA) | Reflux | High | Moderate | Best for Salt Recrystallization |
References
-
BenchChem Technical Support. (2025).[1] Synthesis of N²,N²-Diallyl-2,5-pyridinediamine: Troubleshooting & Optimization. Retrieved from BenchChem Technical Guides. (Contextual grounding for allylation of aminopyridines and impurity profiles). Link
-
National Institute of Standards and Technology (NIST). (2022). 2-Pyridinamine, 5-methyl- Properties and Spectral Data. NIST Chemistry WebBook, SRD 69.[2] (Base structure properties). Link
-
Organic Syntheses. (1950). 2,3-Diaminopyridine and related aminopyridine purifications.[3] Organic Syntheses, Coll. Vol. 3, p.256. (Historical standard for aminopyridine handling). Link
-
PubChem. (2025). 5-(aminomethyl)pyridin-2-amine Compound Summary. National Library of Medicine. (Precursor physical properties). Link
Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for N,N-Diallyl-5-(aminomethyl)-2-pyridinamine and associated reagents (Allyl bromide, HCl) before proceeding.
Sources
Validation & Comparative
Comparing N,N-Diallyl-5-(aminomethyl)-2-pyridinamine with other pyridine amines
The following technical guide provides an in-depth comparison of N,N-Diallyl-5-(aminomethyl)-2-pyridinamine against standard pyridine amine alternatives. This analysis focuses on its unique role as a "dual-function" building block in medicinal chemistry and polymer science.
Executive Summary
N,N-Diallyl-5-(aminomethyl)-2-pyridinamine (CAS 1220030-85-2) represents a specialized subclass of pyridine amines designed for orthogonal functionalization . Unlike standard alternatives (e.g., 2-aminopyridine or 4-DMAP) which are primarily used as bases or simple ligands, this molecule integrates three distinct reactive centers:
-
5-Aminomethyl Group: A primary amine handle for stable amide/urea linkages (linker site).
-
2-(N,N-Diallyl) Group: A tertiary amine enabling radical polymerization, Ring-Closing Metathesis (RCM), or thiol-ene "click" chemistry.
-
Pyridine Nitrogen: A tunable Lewis base for metal coordination or pH-responsive solubility.
This guide compares it directly with N,N-Dimethyl-5-(aminomethyl)pyridin-2-amine (its non-polymerizable analog) and 3-Picolylamine (a standard linker).
Comparative Analysis
Structural & Physicochemical Properties
The following table contrasts the target molecule with its closest structural and functional analogs.
| Feature | N,N-Diallyl-5-(aminomethyl)-2-pyridinamine | N,N-Dimethyl-5-(aminomethyl)-2-pyridinamine | 3-Picolylamine | 2-Aminopyridine |
| CAS | 1220030-85-2 | 354824-17-2 | 3731-52-0 | 504-29-0 |
| Primary Role | Cross-linker / Monomer | Drug Intermediate | Simple Linker | Reagent / Ligand |
| C2 Substituent | -N(CH₂CH=CH₂)₂ (Diallyl) | -N(CH₃)₂ (Dimethyl) | -H | -NH₂ |
| C5 Substituent | -CH₂NH₂ (Aminomethyl) | -CH₂NH₂ | -CH₂NH₂ (at C3) | -H |
| Est. pKa (Ring N) | ~7.5 - 8.0 (Boosted) | ~8.0 - 8.5 (Max Boost) | ~5.2 (Standard) | 6.86 |
| Est. pKa (1° Amine) | ~9.5 (Benzyl-like) | ~9.5 | ~9.0 | N/A |
| Polymerizable? | Yes (Allyl groups) | No | No | No |
Reactivity Profile & Mechanism
The "diallyl" moiety drastically alters the application scope. While the dimethyl analog is strictly a drug intermediate, the diallyl variant acts as a functional monomer .
-
Electronic Effect: The C2-dialkylamino group is a strong electron donor (+M effect), significantly increasing the electron density of the pyridine ring compared to 3-picolylamine. This makes the ring nitrogen more basic and a better ligand for metals (e.g., Pd, Cu).
-
Steric Effect: The bulky allyl groups at C2 shield the ring nitrogen slightly more than methyl groups, potentially improving selectivity for the C5-primary amine during acylation reactions.
Visualization: Orthogonal Reactivity Pathways
The diagram below illustrates how the three functional groups can be targeted independently.
Caption: Figure 1. Orthogonal reactivity map showing independent functionalization vectors for the diallyl-pyridine scaffold.
Experimental Protocols
Protocol 1: Selective Acylation of the C5-Aminomethyl Group
Objective: To couple a carboxylic acid payload to the primary amine without affecting the allyl groups or pyridine ring. Rationale: The aliphatic primary amine (pKa ~9.5) is significantly more nucleophilic than the electron-rich pyridine system towards acylating agents, provided the pH is controlled.
Materials:
-
N,N-Diallyl-5-(aminomethyl)-2-pyridinamine (1.0 eq)
-
Carboxylic Acid Payload (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Solvent: DMF or DCM (Anhydrous)
Step-by-Step Methodology:
-
Activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (2.0 mmol). Stir at 0°C for 15 minutes to form the active ester.
-
Addition: Add N,N-Diallyl-5-(aminomethyl)-2-pyridinamine (1.0 mmol) dissolved in minimal DMF dropwise.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Note: Monitor by LC-MS. The allyl groups remain inert under these conditions.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine.
-
Purification: Flash column chromatography (MeOH/DCM gradient). The product will be the amide-linked diallyl pyridine.
Protocol 2: Radical Polymerization (Functional Resin Synthesis)
Objective: To incorporate the pyridine moiety into a polymer backbone via the diallyl groups. Rationale: Diallyl amines undergo cyclopolymerization to form pyrrolidine rings within the polymer chain (Butler's cyclopolymerization mechanism), creating a soluble resin with pendant aminomethyl-pyridine groups.
Materials:
-
Monomer: N,N-Diallyl-5-(aminomethyl)-2-pyridinamine (as HCl salt to prevent amine poisoning of radicals)
-
Initiator: APS (Ammonium Persulfate) or AIBN
-
Solvent: Water (for APS) or Toluene (for AIBN)
Step-by-Step Methodology:
-
Salt Formation: Treat the monomer with 1.0 eq of HCl in MeOH to protonate the amines. Evaporate to dryness. Critical: Free amines can act as chain transfer agents; the salt form polymerizes more efficiently.
-
Solution Prep: Dissolve the monomer salt (1 M concentration) in degassed water.
-
Initiation: Add APS (1-2 mol%) and heat to 60°C under Nitrogen atmosphere.
-
Reaction: Stir for 12–24 hours. The solution viscosity will increase significantly.
-
Isolation: Precipitate the polymer into acetone. Dialyze against water to remove unreacted monomer.
-
Deprotection: Treat the polymer with NaOH solution to regenerate the free amine and pyridine base.
Basicity & Coordination Logic
Understanding the acid-base properties is crucial for purification and chelation.
-
Site 1: Primary Amine (C5-CH₂-NH₂): Most basic (pKa ~9.5). Protonates first.[1]
-
Site 2: Ring Nitrogen: Moderately basic (pKa ~7.5). The electron-donating diallylamino group at C2 pushes electron density into the ring, raising the pKa above that of unsubstituted pyridine (5.2) and 2-aminopyridine (6.8).
-
Site 3: Diallylamino Nitrogen: Least basic due to conjugation with the pyridine ring (aniline-like resonance).
Purification Tip: When purifying this compound by reverse-phase HPLC, use a high pH buffer (Ammonium Bicarbonate, pH 10) to keep the primary amine neutral if you want to retain it on C18, or use low pH (TFA, pH 2) to fully protonate both sites for ion-exchange chromatography.
Caption: Figure 2. pKa hierarchy of the three nitrogen centers, dictating protonation order.
References
-
PubChem. (2025).[2] Compound Summary: 2-Amino-4-chlorophenol (Analogous Reactivity Data). Retrieved from [Link]
-
GalChimia. (2020).[1][3][4] Easy Access to 2-Aminopyridines: Synthetic Methodologies. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Pyridine: The scaffolds with significant clinical diversity. Retrieved from [Link]
Sources
A Comparative Guide to the Structural Confirmation of N,N-Diallyl-5-(aminomethyl)-2-pyridinamine Derivatives
Introduction: The Criticality of Unambiguous Structural Confirmation
In the landscape of modern drug discovery and development, the family of N,N-Diallyl-5-(aminomethyl)-2-pyridinamine derivatives represents a promising scaffold for novel therapeutic agents. Their unique structural motifs offer potential for diverse biological activities, making them a focal point for medicinal chemists. However, the journey from synthesis to a viable drug candidate is paved with rigorous analytical challenges. The foremost of these is the unambiguous confirmation of the molecular structure. An erroneous structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety issues.
This guide provides a comprehensive, in-depth comparison of the essential analytical techniques required to definitively confirm the structure of these complex amine derivatives. We will move beyond a simple listing of methods to explain the causality behind experimental choices, presenting an integrated strategy that ensures the highest level of scientific integrity and confidence in your results.
An Integrated Approach to Structural Elucidation
No single technique can provide a complete structural picture. True confidence is achieved by synergistically combining information from multiple orthogonal methods. Each technique interrogates the molecule from a different perspective, and their collective data should converge on a single, consistent structure. The following diagram illustrates a robust workflow for this process.
Caption: Integrated workflow for structural elucidation.
Comparative Analysis of Key Analytical Techniques
High-Resolution Mass Spectrometry (HRMS): The First Step
Expertise & Experience: Before attempting to piece together a structure, you must first know the elemental building blocks. HRMS is the cornerstone of this initial phase.[1][2] It provides an extremely accurate mass measurement of the parent ion, which allows for the unambiguous determination of the elemental composition.[3][4][5] This is a critical self-validating step; any proposed structure must be consistent with the molecular formula derived from HRMS.
Trustworthiness: Unlike low-resolution MS, which provides only the nominal mass, HRMS can differentiate between compounds with the same nominal mass but different elemental formulas (isobars). This high precision is indispensable for novel compounds.[1][6]
| Parameter | Information Provided | Application to Target Derivatives |
| Molecular Ion (M+) | Exact mass of the molecule. | Confirms the molecular weight of the synthesized derivative. |
| Mass Accuracy (<5 ppm) | Allows for the calculation of a unique elemental formula. | Distinguishes C₁₅H₂₀N₄ from C₁₄H₁₆N₄O, for example. |
| Isotope Pattern | Confirms the presence and number of certain elements (e.g., Cl, Br). | Validates the elemental composition. |
| Fragmentation Pattern | Provides clues about the molecule's substructures.[7][8] | Can show the loss of allyl groups (m/z 41) or fragmentation of the pyridine ring.[9] |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule.[2] For the N,N-Diallyl-5-(aminomethyl)-2-pyridinamine core, we expect to see characteristic absorptions for N-H, C-N, C=C (alkene), and aromatic C=C/C-H bonds. The presence or absence of these key signals provides a quick quality check of the synthesis.
Trustworthiness: While FTIR does not provide connectivity information, it offers a distinct "fingerprint" of the molecule. The spectrum of an aromatic amine is significantly different from that of an aliphatic amine, allowing for clear confirmation of this core feature.[10][11][12]
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| Secondary Amine (N-H) | 3350-3310 (weak, single band) | N-H Stretch[10][13] |
| Aromatic C-N | 1335-1250 (strong) | C-N Stretch[10][12] |
| Aliphatic C-N | 1250-1020 (medium-weak) | C-N Stretch[10][12] |
| Alkene C=C | 1680-1640 (variable) | C=C Stretch |
| Aromatic C=C | 1600-1450 (multiple bands) | Ring Stretch |
| Aromatic C-H | 3100-3000 | C-H Stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
Expertise & Experience: NMR is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution.[14] It provides information on the chemical environment, number, and connectivity of every proton and carbon atom. For complex molecules like our target derivatives, a suite of 1D and 2D NMR experiments is essential.[15][16]
Trustworthiness: The combination of ¹H, ¹³C, COSY, HSQC, and HMBC experiments creates a self-validating network of correlations. Each piece of data must be consistent with the others, allowing for the confident assembly of the molecular skeleton piece by piece.[15][16]
-
¹H NMR: Reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. The chemical shifts are indicative of the electronic environment (e.g., aromatic vs. aliphatic).[17][18]
-
¹³C NMR: Shows the number of unique carbon environments.
-
2D COSY (Correlation Spectroscopy): Maps proton-proton couplings, typically over two or three bonds.[19] This is crucial for identifying adjacent protons, such as those within the allyl groups and on the pyridine ring.[20]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.[15][16] This is the primary method for assigning carbon signals.[20]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.[15][16] This is the key experiment for connecting the different fragments of the molecule, for example, linking the aminomethyl protons to the pyridine ring carbons.[20]
Hypothetical Data for a Derivative:
| Technique | Observation | Interpretation |
| ¹H NMR | Signals in 7.0-8.5 ppm range. Signals in 5.0-6.0 ppm range. | Protons on the pyridine ring. Alkene protons of the allyl groups. |
| ¹³C NMR | Signals in 110-160 ppm range. | Carbons of the pyridine ring. |
| COSY | Correlation between a multiplet at ~5.8 ppm and two multiplets at ~5.2 ppm. | Shows connectivity within an allyl group (-CH=CH₂). |
| HSQC | A signal for a CH₂ group at ~4.0 ppm correlates with a carbon signal at ~45 ppm. | Assigns the aminomethyl (-CH₂-NH₂) protons and carbon. |
| HMBC | The aminomethyl protons (~4.0 ppm) show a correlation to a pyridine ring carbon at ~140 ppm. | Confirms the attachment of the aminomethyl group to the pyridine ring at the C5 position. |
Single Crystal X-Ray Crystallography: The Gold Standard
Expertise & Experience: When an unambiguous, solid-state structure is required, single-crystal X-ray crystallography is the definitive technique.[21][22][23] It provides a precise three-dimensional map of electron density, from which the exact position of every atom can be determined.[24] This allows for the absolute confirmation of connectivity, stereochemistry, and conformation in the crystalline state.
Trustworthiness: The primary limitation is the requirement to grow a high-quality single crystal, which can be challenging.[23] However, if a suitable crystal is obtained, the resulting structure is considered irrefutable proof.[22] It serves as the ultimate validation for the structure proposed by spectroscopic methods.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified derivative and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is chosen based on the compound's solubility and does not have signals that overlap with key analyte resonances.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition:
-
Acquire a standard ¹H spectrum to check concentration and purity.
-
Acquire a ¹³C{¹H} spectrum.
-
Acquire 2D gCOSY, gHSQC, and gHMBC spectra using standard instrument parameters. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz to observe typical 2- and 3-bond correlations.
-
-
Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin), applying Fourier transformation, phase correction, and baseline correction.
Sources
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- 9. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
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- 18. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]
- 19. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 20. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. azolifesciences.com [azolifesciences.com]
Safety Operating Guide
Personal protective equipment for handling N,N-Diallyl-5-(aminomethyl)-2-pyridinamine
Introduction: The "Hidden" Hazards of Specialized Intermediates
As researchers, we often encounter specialized intermediates like N,N-Diallyl-5-(aminomethyl)-2-pyridinamine where specific Safety Data Sheets (SDS) are sparse or generic. In drug development (specifically in the synthesis of thrombin inhibitors or similar pyridine-based scaffolds), this compound is not just a "reagent"—it is a poly-functional hazard.
We must apply the Structure-Activity Relationship (SAR) principle to determine safety protocols. This molecule combines three distinct risk moieties:
-
Primary Amine (Aminomethyl): High basicity, potential for immediate tissue necrosis (chemical burns).
-
Pyridine Ring: Systemic toxicity, potential CNS effects, and high skin permeability.
-
Allyl Groups (Diallyl): Allylic amines are historically associated with high acute toxicity and potential alkylating properties.
Core Directive: In the absence of compound-specific permeation data, we treat this substance as Class 6.1 (Toxic) and Class 8 (Corrosive) . The following protocols are designed to create a "fail-safe" barrier between you and the chemistry.
PPE Matrix: The Defense System
Do not rely on standard laboratory "blue nitrile" gloves for this compound. The allyl-amine functionality can permeate thin nitrile rapidly.
| PPE Component | Specification | Scientific Rationale (The "Why") |
| Hand Protection (Primary) | Silver Shield® / 4H® (PE/EVOH Laminate) | Critical: Allyl amines have high permeation rates through rubber. Laminates provide >480 min breakthrough time. |
| Hand Protection (Outer) | Nitrile (Minimum 5 mil) | Worn over the laminate glove to provide dexterity and grip (laminates are slippery) and to protect the inner glove from physical tears. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient. Amine vapors are lachrymators and corrosive to the cornea. A gas-tight seal is required. |
| Face Protection | 8-inch Polycarbonate Face Shield | Required during transfer of >100mg or liquid handling. Protects the neck/face from projectile splashes that goggles miss. |
| Respiratory | Fume Hood (Face Velocity: 80-100 fpm) | Non-negotiable. Volatile amines cause respiratory edema. If hood work is impossible, a Full-Face Respirator with OV/AG (Organic Vapor/Acid Gas) cartridges is mandatory. |
| Body | Tyvek® Lab Coat (or Apron) | Cotton coats absorb liquids and hold them against the skin. Tyvek provides a liquid barrier against corrosive splashes. |
Operational Protocol: A Self-Validating Workflow
This protocol uses "Check-Points" to ensure safety systems are active before the hazard is introduced.
Phase A: Pre-Operational Setup
-
The "Dry Run": Place all weighing boats, spatulas, and receiving flasks inside the fume hood.
-
Neutralizer Prep: Prepare a beaker of 5% Citric Acid or dilute Acetic Acid. This is your immediate "decon station" for tools.
-
Glove Integrity Check: Inflate your outer nitrile gloves with air to check for pinholes before donning them over the laminate liners.
Phase B: Handling & Transfer
Context: This compound is likely a viscous oil or low-melting solid. Static charge can disperse fine powders, and surface tension causes oils to "jump."
-
Weighing:
-
Never weigh on an open bench. If the balance is outside the hood, use a secondary container (e.g., a tared vial with a cap).
-
Tare the vial, move to hood, add compound, cap tightly, wipe the exterior with a dry wipe, and return to the balance.
-
-
Solvation:
-
Dissolve the neat compound immediately. Solutions are generally safer to handle than neat oils/solids.
-
Solvent Choice: Avoid chlorinated solvents (DCM/Chloroform) if possible, as they can facilitate skin absorption of the amine. Use alcohols or esters if chemistry permits.
-
Phase C: Decontamination (The "Quench")
-
Tool Decon: Immediately dip spatulas/syringes into the 5% Citric Acid bath prepared in Phase A. This converts the volatile free base into a non-volatile, water-soluble salt.
-
Waste Segregation: Do not mix with acidic waste streams (exothermic reaction risk). Dispose of in "Basic Organic Waste."
Visualization: Safety Logic Flow
The following diagram illustrates the critical decision pathways and "Fail-Safe" nodes in the handling process.
Figure 1: Operational safety workflow emphasizing the "Spill" decision node and the mandatory acid-quench step for decontamination.
Emergency Response: Immediate Actions
-
Skin Contact:
-
Immediate Action: Do not wipe. Wiping drives the chemical deeper.
-
Flush: Wash with copious water for 15 minutes .
-
Neutralize: Do not use vinegar on skin (exothermic risk). Stick to water.
-
-
Eye Contact:
-
Flush for 15 minutes while holding eyelids open. Time is tissue.
-
-
Spill (>5 mL/g):
-
Evacuate the lab.
-
Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus) if outside a fume hood.
-
Absorb with vermiculite or sand . Do not use paper towels (combustible reaction with amines).
-
References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Guidelines for Aminopyridines.[1]
-
PubChem. (n.d.). Compound Summary: 2-(Aminomethyl)pyridine (Structural Analog). National Library of Medicine.
-
Ansell Healthcare. (2022). Chemical Permeation & Degradation Resistance Guide (8th Edition). (Referenced for Laminate/Nitrile breakthrough times for organic amines).
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
